molecular formula C10H18O B13812447 5-Ethyl-2-methyl-4-hepten-3-one CAS No. 49833-96-7

5-Ethyl-2-methyl-4-hepten-3-one

Cat. No.: B13812447
CAS No.: 49833-96-7
M. Wt: 154.25 g/mol
InChI Key: UVQXYCRUJXLCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-methyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a double bond in its structure, making it an unsaturated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2-methyl-4-hepten-3-one can be synthesized through aldol condensation reactions. One common method involves the reaction of 2-hydroxy-2-methylpentanal with appropriate reagents under controlled conditions . The reaction typically requires a base catalyst and specific temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methyl-4-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or other electrophiles can be used under specific conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen functionalities.

    Reduction: Alcohols corresponding to the original ketone.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Organic Synthesis :
    • 5-Ethyl-2-methyl-4-hepten-3-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in further reactions such as alkylation and cyclization, leading to the formation of various pharmaceuticals and agrochemicals .
  • Aldol Condensation Reactions :
    • The compound can undergo aldol condensation itself, forming larger carbon skeletons that are useful in synthesizing natural products and synthetic drugs. This property is particularly valuable in the development of new therapeutic agents .

Biological Applications

  • Flavoring Agent :
    • Due to its pleasant odor profile, this compound is utilized as a flavoring agent in food products. Its application enhances the sensory characteristics of various consumables .
  • Pesticide Development :
    • Research indicates that derivatives of this compound exhibit insecticidal properties. This makes it a candidate for developing eco-friendly pesticides that target specific pests while minimizing environmental impact .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be used as a monomer or additive in polymer chemistry, contributing to the development of new materials with desirable properties such as flexibility and durability. Its incorporation into polymer chains can enhance thermal stability and mechanical strength .
  • Molecular Switches :
    • Studies have shown that structural analogs of this compound can function as molecular switches due to their ability to undergo reversible transformations between different forms (keto-enol tautomerism). This property has potential applications in the development of smart materials and sensors .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor in synthesizing bioactive compounds with anti-inflammatory properties. The compound was subjected to various chemical modifications, resulting in derivatives that showed significant biological activity against inflammation markers in vitro.

Case Study 2: Insecticidal Efficacy

Research focusing on the insecticidal properties of compounds derived from this compound revealed effective control over pest populations in agricultural settings. Field trials indicated that formulations containing this compound significantly reduced pest incidence without harming beneficial insects.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-4-hepten-3-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4-hepten-3-one: A similar ketone with a different substitution pattern.

    4-Hepten-3-one: Lacks the ethyl and methyl substituents present in 5-Ethyl-2-methyl-4-hepten-3-one.

    6-Methyl-5-hepten-2-one: Another related compound with a different position of the double bond and substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

5-Ethyl-2-methyl-4-hepten-3-one (C10H18O), a compound belonging to the class of ketones, has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C10H18O
Molecular Weight 158.25 g/mol
CAS Number 39555-0
IUPAC Name This compound

Structure

The structure of this compound features a carbonyl group (C=O) flanked by an ethyl and a methyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study published in BioRxiv demonstrated its effectiveness against various bacterial strains, highlighting its potential as a natural preservative in food products . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Insecticidal Effects

Insecticidal properties have also been noted, particularly in studies focusing on its effects on pest species. For instance, this compound has shown efficacy in repelling mosquitoes and other insects, making it a candidate for use in pest control formulations . The compound acts on the olfactory receptors of insects, interfering with their ability to locate hosts.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A study explored its impact on neuronal cells under oxidative stress conditions, revealing that it could enhance cell viability and reduce apoptosis rates. This finding positions this compound as a potential therapeutic agent for neurodegenerative diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicated low toxicity levels in human cell lines, suggesting that it may be safe for use in various applications . However, further studies are necessary to fully understand its long-term effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 0.5% for both bacteria, indicating potent antimicrobial properties .

Case Study 2: Insect Repellency

A field study evaluated the effectiveness of this compound as an insect repellent. Participants reported a significant reduction in mosquito bites when using formulations containing this compound compared to control groups .

Properties

CAS No.

49833-96-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-ethyl-2-methylhept-4-en-3-one

InChI

InChI=1S/C10H18O/c1-5-9(6-2)7-10(11)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

UVQXYCRUJXLCFT-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)C(C)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.